SS-228 Y was obtained from sediment samples collected in Sagami Bay, Japan. The producing organism, Chainia sp., has been identified as an actinobacterium known for its capacity to synthesize various bioactive metabolites. This classification places SS-228 Y within the broader category of angucycline-type compounds, which are recognized for their complex structures and diverse pharmacological properties .
The synthesis of SS-228 Y involves fermentation processes utilizing the marine actinobacterium Chainia sp. Specific conditions such as temperature, pH, and nutrient availability are critical for maximizing the yield of the antibiotic. The compound is typically extracted from the fermentation broth using organic solvents, followed by purification techniques like chromatography to isolate SS-228 Y in its active form .
SS-228 Y is structurally characterized as a benz(a)anthraquinone derivative. Spectroscopic methods, including nuclear magnetic resonance (NMR) and mass spectrometry (MS), have been employed to elucidate its molecular structure. Key features include:
SS-228 Y is known to undergo photochemical transformations, particularly when exposed to light and heat, leading to the formation of derivatives such as SS-228 R, which possesses anthracycline-like properties. These reactions can affect its stability and efficacy as an antibiotic . The compound's reactivity with biological targets has been studied extensively to understand its mechanism of action against cancer cells and bacteria.
The mechanism by which SS-228 Y exerts its antibacterial and antitumor effects involves the inhibition of critical cellular processes in target organisms. It has been shown to inhibit the growth of Ehrlich carcinoma cells by inducing apoptosis and disrupting cellular metabolism. Additionally, SS-228 Y interferes with the function of enzymes involved in tumor proliferation, thereby prolonging survival in animal models .
SS-228 Y exhibits several notable physical and chemical properties:
SS-228 Y has potential applications in both clinical and research settings:
SS-228 Y was first isolated in 1975 from a Chainia species found in shallow sea mud collected from Sagami Bay, Japan. Taxonomic characterization identified the producer as a filamentous actinomycete belonging to the genus Chainia, distinguished by its dark-colored vegetative mycelium and spore chain formation. The discovery occurred during systematic screening of marine sediments for antibiotic-producing microorganisms, a research initiative spearheaded by Japanese scientists seeking novel bioactive agents from underexplored marine ecosystems [1].
Initial fermentation studies revealed optimal antibiotic production occurred under specific culture conditions:
Table 1: Fundamental Characteristics of Antibiotic SS-228 Y
Property | Detail |
---|---|
Molecular Formula | C₁₉H₁₄O₆ |
Molecular Weight | 338.31 g/mol |
Physical Appearance | Yellowish-brown crystalline powder |
Producing Organism | Chainia sp. (marine actinomycete) |
Year of Discovery | 1975 |
Discovery Site | Sagami Bay, Japan |
SS-228 Y-producing Chainia strains inhabit shallow marine sediments characterized by:
Marine-adapted Chainia spp. exhibit physiological traits distinct from terrestrial counterparts:
Table 2: Bioactive Profile of SS-228 Y in Biological Assays
Bioactivity Target | Effect | Experimental Model |
---|---|---|
Gram-positive Bacteria | Growth inhibition (MIC 1–10 µg/mL) | Bacillus subtilis, S. aureus |
Ehrlich Carcinoma | Tumor growth suppression | Murine models |
Dopamine-β-Hydroxylase (DBH) | Competitive inhibition (IC₅₀ ~5 µM) | Enzyme kinetics assay |
Gram-negative Bacteria | No significant activity | Multiple species tested |
SS-228 Y’s discovery marked a paradigm shift in antibiotic research by:
The compound’s unique bioactivities revealed previously unexplored therapeutic targets. Its inhibition of dopamine-β-hydroxylase (DBH)—an enzyme absent in bacteria but crucial in mammalian neurotransmitter synthesis—suggested potential applications in neuropharmacology beyond infectious diseases. This multi-target activity profile exemplified the chemical novelty achievable through marine microbial exploration [1] [3].
Table 3: SS-228 Y in Context of Early Marine-Derived Antibiotics
Compound | Producing Organism | Year | Ecological Role | Key Bioactivity |
---|---|---|---|---|
SS-228 Y | Chainia sp. | 1975 | Antimicrobial defense in sediments | DBH inhibition, Antitumor |
Aplasmomycin | Streptomyces griseus | 1976 | Metal ion scavenging in iron-limited environments | Antiplasmodial |
Chandrananimycins | Actinomadura sp. M048 | 2009 | Chemical defense against fouling | Cytotoxic |
SS-228 Y’s ecological significance extends beyond its antibiotic properties. In marine sediments, it likely functions as:
The isolation of SS-228 Y directly influenced major marine drug discovery initiatives, including the Scripps Institution of Oceanography’s deep-sea actinomycete project (2008–2012), which screened >3,500 marine actinomycete extracts annually against drug-resistant pathogens [5]. Though SS-228 Y itself did not reach clinical use, it remains a reference compound in studies of quinone-based antimicrobials and DBH inhibitors, demonstrating the enduring impact of early marine natural products research on contemporary antibiotic discovery paradigms [1] [5] [6].
Table 4: Key Chemical and Ecological Features of Antibiotic SS-228 Y
Feature Category | Specific Attributes |
---|---|
Chemical Structure | Peri-hydroxyquinone scaffold; Planar polyketide backbone |
Biosynthesis | Type II PKS-derived polyketide |
Ecological Function | Competitive inhibition of sediment-dwelling microbes; Redox cycling in anaerobic zones |
Environmental Adaptation | Enhanced production under nutrient competition conditions |
List of Compounds Mentioned:
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7